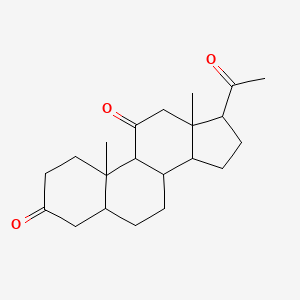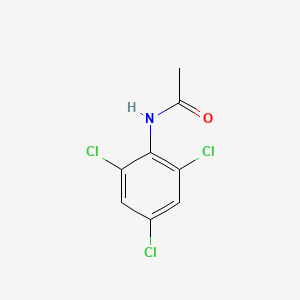
N-(2,4,6-Trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trichlorophenyl)acetamide: is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-(2,4,6-Trichlorophenyl)acetamide involves the direct acylation of 2,4,6-trichloroaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Fusion Method: Another method involves the fusion of 2,4,6-trichloroaniline with acetic acid at elevated temperatures. This method is less commonly used due to the harsh reaction conditions required.
Industrial Production Methods: Industrial production of this compound often involves the direct acylation method due to its simplicity and efficiency. The reaction is typically scaled up in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2,4,6-Trichlorophenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxide derivatives or reduced to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N-(2,4,6-trihydroxyphenyl)acetamide or N-(2,4,6-triaminophenyl)acetamide can be formed.
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: N-(2,4,6-Trichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Polymer Industry: The compound is used in the production of specialty polymers and resins.
Agriculture: It is used in the formulation of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
N-(2,4,5-Trichlorophenyl)acetamide: Similar structure but with chlorine atoms at the 2, 4, and 5 positions.
N-(2,4-Dichlorophenyl)acetamide: Contains only two chlorine atoms at the 2 and 4 positions.
N-(2,6-Dichlorophenyl)acetamide: Contains two chlorine atoms at the 2 and 6 positions.
Comparison:
Uniqueness: N-(2,4,6-Trichlorophenyl)acetamide is unique due to the presence of three chlorine atoms at the 2, 4, and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Reactivity: The presence of three chlorine atoms can make it more reactive in nucleophilic substitution reactions compared to compounds with fewer chlorine atoms.
Biological Activity: The specific arrangement of chlorine atoms can also affect its interaction with biological targets, potentially leading to different biological activities.
Propriétés
Numéro CAS |
607-94-3 |
|---|---|
Formule moléculaire |
C8H6Cl3NO |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |
Clé InChI |
UYAFIBWBOORJHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


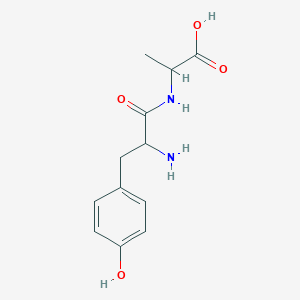
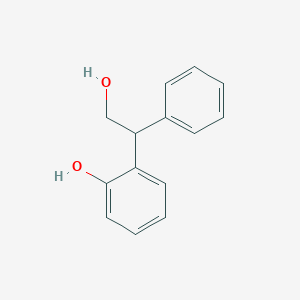
![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
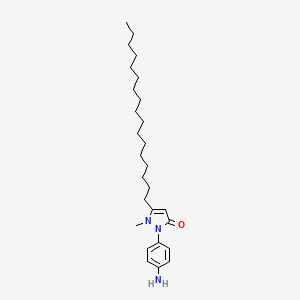
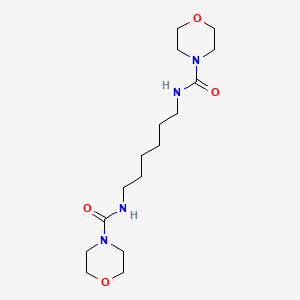



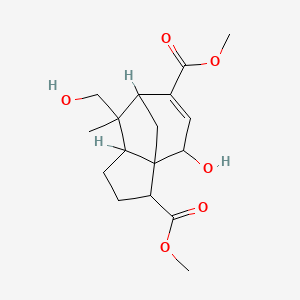


![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)

